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Abstract: Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a polyunsaturated fatty acid of significant

interest due to its position at a critical metabolic juncture, leading to the synthesis of both anti-

inflammatory and pro-inflammatory lipid mediators.[1][2] While DGLA is present in low

proportions in mammalian tissues, its derivatives, such as prostaglandin E1 (PGE1), possess

anti-inflammatory, vasodilatory, and anti-proliferative properties.[1][3] However, direct natural

sources of DGLA are exceptionally scarce, making its study and application challenging.[4][5]

[6] This technical guide provides an in-depth overview of the primary routes to obtaining DGLA,

focusing on precursor-rich natural oils and microbial fermentation. It details the metabolic

pathways of DGLA and provides established experimental protocols for its production and

quantification.

Primary Sources of Dihomo-γ-Linolenic Acid
Direct dietary sources of DGLA are limited to trace amounts in animal products.[4][7] Therefore,

the primary strategy for increasing DGLA levels is through the dietary intake of its immediate

precursor, γ-linolenic acid (GLA, 18:3n-6), which is efficiently converted to DGLA in the body by

the elongase enzyme ELOVL5.[1][8] More recently, biotechnological production using

genetically engineered microorganisms has emerged as a direct and high-yield source.
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Precursor-Rich Botanical Oils
Several plant seed oils are rich sources of GLA. Upon consumption, GLA bypasses the rate-

limiting Δ6-desaturase step in omega-6 metabolism and is rapidly elongated to DGLA.[8][9]

Table 1: GLA Content in Commercially Important Botanical Oils

Oil Source Scientific Name
γ-Linolenic Acid (GLA)
Content (% of total fatty
acids)

Borage Oil Borago officinalis 18 - 26%[1]

Blackcurrant Seed Oil Ribes nigrum 15 - 20%[1]

Evening Primrose Oil Oenothera biennis 7 - 10%[1]

| Spirulina Oil | Arthrospira platensis | 10 - 20% of total fatty acids[10] |

Microbial Fermentation
Microorganisms offer a scalable and direct method for producing DGLA-rich oils. This is often

achieved by using strains of oleaginous fungi or microalgae, particularly mutants deficient in

the Δ5-desaturase enzyme, which prevents the conversion of DGLA to arachidonic acid (AA).

[5][11]

Table 2: DGLA Production in Microbial Systems
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Organism
Strain
Information

DGLA Yield
DGLA Content
(% of total
fatty acids)

Reference

Mortierella
alpina

S14 (Δ5
desaturase-
defective
mutant)

7.0 - 8.1 g/L 43.9% [11][12]

Lobosphaera

incisa

P127 (Δ5

desaturase

mutant)

Not specified in

g/L
~30% [5]

| Mucor circinelloides | D6E (GLELO) overexpressing strain | 74.61 mg/L | 5.72% |[13] |

Animal Products
DGLA is present in very small quantities in various animal products, which are not considered a

practical source for extraction or therapeutic use but contribute to baseline dietary intake.[3][4]

Foods containing trace amounts include poultry, beef, pork, eggs, and certain sausages.[7][14]

[15]

Metabolic Pathways of DGLA
DGLA sits at a crucial branch point in the omega-6 fatty acid metabolic pathway. Its fate

determines the balance of signaling molecules that can either promote or resolve inflammation.

Linoleic acid (LA) is converted to GLA by Δ6-desaturase, and GLA is then elongated to DGLA.

[1][4] From there, DGLA can follow three primary routes.

COX Pathway: Metabolized by cyclooxygenase (COX) enzymes to produce anti-

inflammatory series-1 prostaglandins (e.g., PGE1).[1][9]

LOX Pathway: Converted by 15-lipoxygenase (LOX) to 15-hydroxyeicosatrienoic acid (15-

HETrE), which also has anti-inflammatory properties.[1][9]

Δ5-Desaturase Pathway: Converted by the Δ5-desaturase enzyme to arachidonic acid (AA),

the precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes.[1][4]
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Caption: Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

Experimental Protocols
Protocol for DGLA Production in Mortierella alpina
This protocol is based on the industrial fermentation methods developed for a Δ5 desaturase-

defective mutant strain (S14) of M. alpina.[11][12]

1. Culture Medium Preparation:

Prepare a fermentation medium containing 2% glucose and 3.1% soy flour as the nitrogen

source. Soy flour has been shown to be highly effective for DGLA production.[12]

Sterilize the medium in a suitable fermenter (e.g., 50-L jar fermenter or 10-kL industrial

fermenter).

2. Inoculation and Fermentation:

Inoculate the sterile medium with a seed culture of M. alpina S14.

Maintain the cultivation temperature at 26°C. Shifting the temperature to 28°C has been

shown to reduce the percentage of DGLA in total fatty acids.[12]

Continue cultivation for 7 to 12 days. Monitor cell growth (dry cell weight) and DGLA

production periodically.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b153971?utm_src=pdf-body-img
https://www.scilit.com/publications/eb5e884fb028ccf03ee22fe7cf1bb7cb
https://scispace.com/pdf/industrial-production-of-dihomo-g-linolenic-acid-by-a-d5-35619pw6mh.pdf
https://scispace.com/pdf/industrial-production-of-dihomo-g-linolenic-acid-by-a-d5-35619pw6mh.pdf
https://scispace.com/pdf/industrial-production-of-dihomo-g-linolenic-acid-by-a-d5-35619pw6mh.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Harvesting:

After the fermentation period (e.g., 12 days), harvest the fungal biomass by centrifugation or

filtration.

Wash the biomass with sterile water to remove residual medium components.

Lyophilize (freeze-dry) the biomass to obtain a dry powder for lipid extraction.

Expected Outcome:

Under optimal conditions in a 10-kL fermenter, DGLA production can reach 7.0 g/L, with the

DGLA content comprising 43.9% of total fatty acids.[12] The other major fatty acids are

typically palmitic, stearic, oleic, linoleic, and lignoceric acids.[12]

Protocol for Extraction and Quantification of DGLA from
Microbial Biomass
This protocol describes a general workflow for extracting lipids from microbial biomass and

quantifying DGLA using gas chromatography (GC). It is synthesized from methods used for

microalgae and fungi.[5][16]

1. Cell Lysis and Lipid Extraction (Modified Bligh & Dyer Method):

Weigh 4 grams of freeze-dried biomass powder.

Add the powder to a solvent mixture of methanol/chloroform/water (200:100:80 ml).

To ensure complete cell wall disruption, sonicate the mixture for 20 minutes.[16]

After sonication, a two-phase system will form. The lower chloroform phase contains the

lipids.

Carefully collect the lower chloroform phase. Evaporate the solvent under a stream of

nitrogen gas to obtain the total lipid extract.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
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Resuspend the dried lipid extract in a known volume of a solvent like hexane.

Add a reagent for transesterification, such as 2% sulfuric acid in methanol.

Incubate the reaction at 85°C for 1.5 hours to convert the fatty acids in triacylglycerols and

phospholipids into their corresponding FAMEs.[5]

Stop the reaction by adding water. Extract the FAMEs into hexane.

3. Gas Chromatography (GC) Analysis:

Inject a small fraction of the hexane layer containing the FAMEs into a gas chromatograph

equipped with a flame ionization detector (GC-FID).

Use a suitable capillary column (e.g., Supelcowax™ 10) for separation.

The temperature program should be optimized to separate C20:3 (DGLA) from other fatty

acids.

Identify the DGLA peak by comparing its retention time with that of a pure DGLA methyl ester

standard.

4. Quantification:

For absolute quantification, add an internal standard (e.g., nonadecanoic acid, 19:0) to the

lipid extract before the transesterification step.[17]

Calculate the concentration of DGLA by comparing the peak area of the DGLA methyl ester

to the peak area of the internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dihomo-γ-Linolenic Acid (DGLA): A Technical Guide to
Natural Sources, Metabolism, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153971#natural-sources-of-dihomo-linolenic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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